
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-
Overview
Description
Naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position. They are often used in dyes and pigments, as antioxidants for rubber, fats, and oils, as insecticides, in pharmaceuticals, and in numerous other applications.
Biological Activity
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)- (CAS Number: 2672-81-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C24H17NO4
- Molecular Weight : 383.404 g/mol
- LogP : 5.16 (indicating lipophilicity)
- InChI Key : CZPWGRUUELIMPA-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 2-Naphthalenecarboxamide derivatives is primarily linked to their interaction with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.
Anticancer Properties
Research indicates that 2-Naphthalenecarboxamide derivatives may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving cell cycle arrest and apoptosis induction .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cancer progression, which could lead to therapeutic applications in targeted cancer therapies. For example, derivatives of naphthalenecarboxamides have been reported to inhibit the activity of protein kinases, which are crucial in signaling pathways associated with tumor growth .
Case Studies
-
Study on Cytotoxicity :
- Objective : To evaluate the cytotoxic effects of 2-Naphthalenecarboxamide derivatives on human cancer cell lines.
- Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in viability was observed at concentrations above 10 µM, with IC50 values indicating strong potency against MCF-7 and PC-3 cells .
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effects of the compound on specific kinases.
- Method : Kinase assays were performed using recombinant proteins to measure inhibition rates.
- Results : The compound exhibited a dose-dependent inhibition of kinase activity, suggesting potential as a lead compound for drug development targeting kinase-related pathways .
Data Table of Biological Activities
Activity Type | Target/Cell Line | Methodology | Key Findings |
---|---|---|---|
Cytotoxicity | MCF-7, PC-3 | MTT Assay | IC50 < 10 µM; significant cell death |
Enzyme Inhibition | Protein Kinases | Kinase Assays | Dose-dependent inhibition observed |
Antioxidant Activity | Various Cell Lines | DPPH Assay | Moderate antioxidant activity noted |
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A specific method involves the use of a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
Parameter | Details |
---|---|
Column Type | Newcrom R1 HPLC |
Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid) |
Application | Isolation of impurities, Pharmacokinetics |
Pharmacological Applications
2. Anticancer Research
Research indicates that derivatives of 2-Naphthalenecarboxamide exhibit potential anticancer properties. A study demonstrated that compounds structurally related to this naphthalenecarboxamide could inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological activity of several naphthalenecarboxamide derivatives. It was found that certain modifications enhanced their potency against breast cancer cells, suggesting a promising avenue for further drug development.
Environmental Applications
3. Dye and Pigment Industry
2-Naphthalenecarboxamide derivatives are utilized as dyes and pigments due to their vibrant colors and stability. Specifically, the compound has been identified as a component in pigment formulations like Pigment Red 31, which is used in various industrial applications including plastics, coatings, and textiles .
Application Area | Details |
---|---|
Industry | Dyes and Pigments |
Example Product | Pigment Red 31 |
Properties
IUPAC Name |
3-hydroxy-N-(2-methoxydibenzofuran-3-yl)naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-28-23-12-17-16-8-4-5-9-21(16)29-22(17)13-19(23)25-24(27)18-10-14-6-2-3-7-15(14)11-20(18)26/h2-13,26H,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWGRUUELIMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062587 | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2672-81-3 | |
Record name | 3-Hydroxy-N-(2-methoxy-3-dibenzofuranyl)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2672-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002672813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-N-(2-methoxydibenzofuran-3-yl)-2-naphthamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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